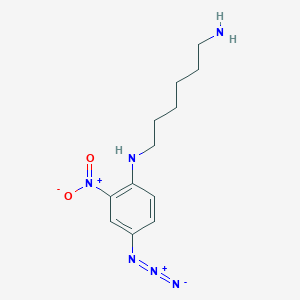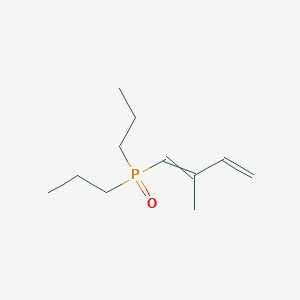
N~1~-(4-Azido-2-nitrophenyl)hexane-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-Azido-2-nitrophenyl)hexane-1,6-diamine is an organic compound that features both azido and nitro functional groups attached to a phenyl ring, along with a hexane-1,6-diamine backbone
Vorbereitungsmethoden
The synthesis of N1-(4-Azido-2-nitrophenyl)hexane-1,6-diamine typically involves multiple steps. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the azido group through a substitution reaction. The final step involves the attachment of the hexane-1,6-diamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
N~1~-(4-Azido-2-nitrophenyl)hexane-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The azido group can be reduced to an amine, often using hydrogenation or other reducing agents.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-Azido-2-nitrophenyl)hexane-1,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used as a photoaffinity label to study protein interactions and functions.
Industry: It can be used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N1-(4-Azido-2-nitrophenyl)hexane-1,6-diamine involves its ability to form covalent bonds with target molecules upon activation. The azido group can be photoactivated to form a highly reactive nitrene intermediate, which can then insert into C-H or N-H bonds of target molecules. This allows the compound to act as a crosslinker, facilitating the study of molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
N~1~-(4-Azido-2-nitrophenyl)hexane-1,6-diamine can be compared to other azido and nitro-containing compounds, such as:
4-Azido-2-nitroaniline: Similar in structure but lacks the hexane-1,6-diamine moiety.
4-Azido-2-nitrophenol: Contains a hydroxyl group instead of the hexane-1,6-diamine moiety.
Eigenschaften
CAS-Nummer |
64309-09-7 |
|---|---|
Molekularformel |
C12H18N6O2 |
Molekulargewicht |
278.31 g/mol |
IUPAC-Name |
N'-(4-azido-2-nitrophenyl)hexane-1,6-diamine |
InChI |
InChI=1S/C12H18N6O2/c13-7-3-1-2-4-8-15-11-6-5-10(16-17-14)9-12(11)18(19)20/h5-6,9,15H,1-4,7-8,13H2 |
InChI-Schlüssel |
IKPSYJQFMDSLGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
-lambda~5~-phosphane](/img/structure/B14499581.png)







![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)



